
2-(4-Vinylphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Vinylphenyl)propan-2-ol is an organic compound characterized by a vinyl group attached to a phenyl ring, which is further connected to a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-Vinylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-vinylbenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products. The final product is purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Vinylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be hydrogenated to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the phenyl ring.
Major Products Formed
Oxidation: 2-(4-Vinylphenyl)-2-propanone or 2-(4-Vinylphenyl)acetaldehyde.
Reduction: 2-(4-Ethylphenyl)-2-propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(4-Vinylphenyl)propan-2-ol has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with specific properties, such as enhanced thermal stability or mechanical strength.
Materials Science: The compound is incorporated into materials to improve their performance, such as in the development of advanced coatings or adhesives.
Biomedical Research: Its derivatives are explored for potential use in drug delivery systems or as bioactive compounds with therapeutic properties.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Vinylphenyl)propan-2-ol depends on its specific application. In polymer chemistry, it acts as a reactive monomer that can undergo polymerization to form high-molecular-weight polymers. In biomedical research, its derivatives may interact with biological targets through specific binding interactions or chemical modifications, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Vinylphenyl)ethanol: Similar structure but with an ethyl group instead of a propanol moiety.
4-Vinylphenol: Lacks the propanol group, making it less versatile in certain applications.
2-(4-Vinylphenyl)quinoline-4-carboxylic acid: Contains a quinoline ring, offering different chemical properties and reactivity.
Uniqueness
2-(4-Vinylphenyl)propan-2-ol is unique due to the presence of both a vinyl group and a hydroxyl group, which allows for diverse chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it suitable for various research and industrial purposes.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-(4-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H14O/c1-4-9-5-7-10(8-6-9)11(2,3)12/h4-8,12H,1H2,2-3H3 |
Clave InChI |
VXYFKTCNSCJZKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


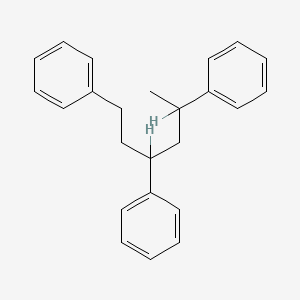



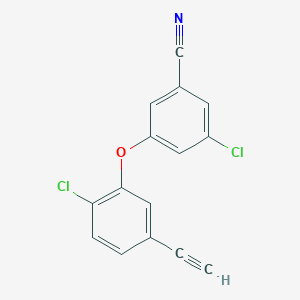
![6-[4-(Methylsulfonyl)piperazin-1-yl]pyridin-3-ol](/img/structure/B8651643.png)
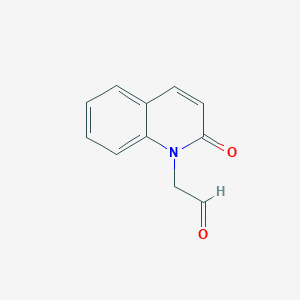
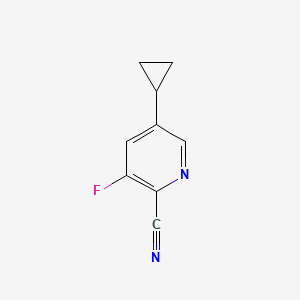
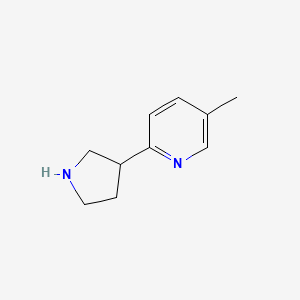
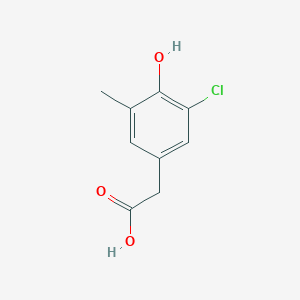
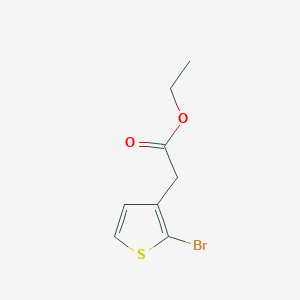
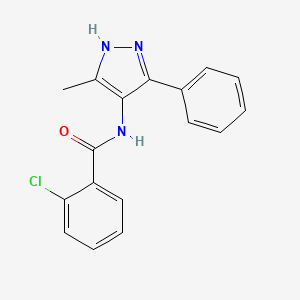

![1-Methyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine](/img/structure/B8651689.png)
